molecular formula C7H13NO3 B165058 (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one CAS No. 125414-63-3

(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one

Cat. No. B165058
M. Wt: 159.18 g/mol
InChI Key: JEWAVIAAMJCPAG-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one, commonly known as Pivoxil, is a chemical compound that belongs to the oxazolidinone class of antibiotics. Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid is a synthetic antibiotic that is effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism Of Action

Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the formation of the peptide bond. This ultimately leads to the inhibition of bacterial growth.

Biochemical And Physiological Effects

Pivoxil has been shown to have minimal toxicity in animal studies. It is rapidly and extensively metabolized in the body, with the majority of the drug being excreted in the urine. Pivoxil has also been shown to have good oral bioavailability, making it an attractive candidate for oral administration.

Advantages And Limitations For Lab Experiments

One advantage of using Pivoxil in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive bacteria, making it a useful tool for studying bacterial infections. However, one limitation of using Pivoxil is its prodrug nature. The active form, linezolid, is not present in the drug itself, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Pivoxil. One area of research is the development of new formulations of the drug that may improve its efficacy or reduce its toxicity. Another area of research is the investigation of Pivoxil's potential use in combination therapy with other antibiotics. Additionally, the study of Pivoxil's mechanisms of action and resistance may lead to the development of new antibiotics with improved efficacy and reduced toxicity. Finally, the investigation of Pivoxil's potential use in veterinary medicine may lead to new treatments for bacterial infections in animals.

Synthesis Methods

Pivoxil is synthesized by reacting 2-methyl-2-nitrosopropane with ethyl chloroformate to form the intermediate ethyl (2-methyl-2-nitrosopropanoyl) carbamate. The intermediate is then reacted with (R)-glycidol to form the final product, Pivoxil.

Scientific Research Applications

Pivoxil has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive bacteria, including (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one and VRE. Pivoxil has also been studied for its potential use in treating bacterial infections in animals. In addition, Pivoxil has been investigated for its potential use in combination therapy with other antibiotics to increase their effectiveness.

properties

CAS RN

125414-63-3

Product Name

(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1

InChI Key

JEWAVIAAMJCPAG-RITPCOANSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](NC(=O)O1)CO

SMILES

CC(C)C1C(NC(=O)O1)CO

Canonical SMILES

CC(C)C1C(NC(=O)O1)CO

synonyms

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI)

Origin of Product

United States

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